molecular formula C12H17NO2S2 B2969967 N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide CAS No. 2034398-00-8

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2969967
CAS No.: 2034398-00-8
M. Wt: 271.39
InChI Key: RRUSSZAHSPKYPQ-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with N-[(4-methoxythian-4-yl)methyl]amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxythianyl group enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c1-15-12(3-6-16-7-4-12)9-13-11(14)10-2-5-17-8-10/h2,5,8H,3-4,6-7,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUSSZAHSPKYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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